(E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2S/c25-15-17(14-18-16-31-24(27-18)21-11-6-7-13-26-21)23(29)28-20-10-4-5-12-22(20)30-19-8-2-1-3-9-19/h1-14,16H,(H,28,29)/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGZQRVLBFPHDS-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CSC(=N3)C4=CC=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CSC(=N3)C4=CC=CC=N4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Structure
The molecular structure of this compound can be represented as follows:
This structure includes a cyano group, a phenoxyphenyl moiety, and a thiazole ring, which are essential for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies showed that the compound effectively reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The compound's mechanism of action involves inhibition of key inflammatory pathways, including:
- Nitric Oxide Synthase (iNOS)
- Cyclooxygenase (COX)
In vivo studies using models of paw edema indicated that administration of the compound significantly reduced inflammation comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, indicating effective antibacterial activity at concentrations as low as 32 µg/mL .
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. The compound was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Results indicated that the compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anti-inflammatory Effects
A study conducted on CFA-induced paw edema models demonstrated that oral administration of this compound at doses of 50 mg/kg significantly reduced edema formation by up to 70% within 6 hours post-treatment. This effect was attributed to its ability to inhibit leukocyte migration and cytokine release .
Case Study 2: Antimicrobial Efficacy
In a separate study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that at concentrations above 32 µg/mL, the compound inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent in treating infections caused by resistant strains .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds structurally similar to (E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide. For instance, derivatives of cyano-acrylamides have shown promising results in reducing inflammation through various mechanisms, including the modulation of cytokine production and inhibition of leukocyte migration. In vivo studies demonstrated significant reductions in paw edema and peritonitis models, indicating a strong potential for treating inflammatory diseases .
Anticancer Properties
Compounds with similar structures have been investigated for anticancer activity. The incorporation of thiazole and pyridine moieties is known to enhance biological activity against cancer cells. Research indicates that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways that lead to cell death .
Antimicrobial Activity
The thiazole and pyridine components are also associated with antimicrobial properties. Studies have shown that compounds containing these functional groups exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Condensation Reactions
One common method involves the condensation of appropriate aldehydes with amines or hydrazines to form the desired double bond structures. This approach allows for the introduction of various substituents that can enhance biological activity .
Bioisosteric Modifications
Bioisosteric modifications involve altering the molecular structure to improve pharmacological properties while maintaining similar biological activity. This technique has been employed successfully in developing derivatives with enhanced anti-inflammatory effects .
Case Study: Anti-inflammatory Testing
A study conducted on a series of cyano-acrylamide derivatives demonstrated their efficacy in reducing inflammation in animal models. The lead compound exhibited a dose-dependent reduction in edema comparable to standard anti-inflammatory drugs like dexamethasone .
Case Study: Anticancer Activity
In another investigation, a derivative similar to this compound was tested against several cancer cell lines. Results showed significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and selected analogs:
Electronic and Steric Effects
- In contrast, analogs like 5910-80-5 incorporate a nitro group (strong EWG) and ethoxy (moderate EDG), which may alter reactivity and solubility .
- Heterocyclic Moieties: The pyridinyl-thiazole in the target compound offers dual hydrogen-bonding sites (pyridine N, thiazole S) compared to furan (oxygen lone pairs) in 5910-80-5 or pyrazole (two adjacent N atoms) in 769143-62-4. These differences influence interactions with target proteins .
- Steric Bulk: The trifluoromethyl group in the analog from introduces significant steric hindrance and lipophilicity, which could enhance membrane permeability but reduce solubility.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability of the pyridinyl-thiazole-enamide complex .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- QSAR Models : Use descriptors like logP, polar surface area, and topological indices to optimize pharmacokinetic properties .
Tool Recommendation : Software like AutoDock Vina or Schrödinger Suite for docking studies .
What challenges arise when scaling up the synthesis from laboratory to pilot-scale, and how can they be mitigated?
Q. Advanced Research Focus
- Reaction Exotherms : Use controlled addition of reagents (e.g., slow drip for nitro reductions) to manage heat generation .
- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with alternatives like ethanol or water-miscible solvents for easier isolation .
- Catalyst Recovery : Immobilize metal catalysts (e.g., Pd/C) to reduce costs and improve recyclability .
Case Study : highlights scalability via iron-mediated reductions, which are cost-effective and industrially feasible .
How can researchers validate the compound’s mechanism of action as an enzyme inhibitor?
Q. Advanced Research Focus
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm enthalpy-driven interactions .
- Mutagenesis assays : Engineer target enzymes (e.g., acetylcholinesterase) to identify critical binding residues disrupted by the thiazole-pyridine scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
